molecular formula C21H25NS B14243060 4-Isothiocyanato-4'-octyl-1,1'-biphenyl CAS No. 279248-69-0

4-Isothiocyanato-4'-octyl-1,1'-biphenyl

Cat. No.: B14243060
CAS No.: 279248-69-0
M. Wt: 323.5 g/mol
InChI Key: HIBYZJHGVDOURN-UHFFFAOYSA-N
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Description

4-Isothiocyanato-4’-octyl-1,1’-biphenyl is a chemical compound known for its unique structural properties and applications in various fields. It is a derivative of biphenyl, where an isothiocyanato group is attached to one phenyl ring and an octyl group to the other. This compound is particularly notable for its use in liquid crystal technology due to its high optical and dielectric anisotropy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanato-4’-octyl-1,1’-biphenyl typically involves the reaction of 4-octylbiphenyl with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for several hours . The general reaction scheme is as follows:

    Starting Material: 4-octylbiphenyl

    Reagent: Thiophosgene

    Base: Triethylamine

    Solvent: Tetrahydrofuran

    Conditions: Room temperature, 12 hours

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanato-4’-octyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanato group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanato group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a thiourea derivative .

Scientific Research Applications

4-Isothiocyanato-4’-octyl-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-4’-octyl-1,1’-biphenyl involves its interaction with various molecular targets. The isothiocyanato group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its antimicrobial properties, as it can disrupt essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isothiocyanato-4’-methyl-1,1’-biphenyl
  • 4-Isothiocyanato-4’-ethyl-1,1’-biphenyl
  • 4-Isothiocyanato-4’-propyl-1,1’-biphenyl

Uniqueness

4-Isothiocyanato-4’-octyl-1,1’-biphenyl is unique due to its longer alkyl chain, which enhances its hydrophobic properties and makes it particularly suitable for applications in liquid crystal technology. The longer chain also affects its phase behavior and stability, making it distinct from its shorter-chain analogs .

Properties

CAS No.

279248-69-0

Molecular Formula

C21H25NS

Molecular Weight

323.5 g/mol

IUPAC Name

1-isothiocyanato-4-(4-octylphenyl)benzene

InChI

InChI=1S/C21H25NS/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-23/h9-16H,2-8H2,1H3

InChI Key

HIBYZJHGVDOURN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S

Origin of Product

United States

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